molecular formula C10H11N3O B1612029 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline CAS No. 796070-75-2

2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline

Cat. No. B1612029
CAS RN: 796070-75-2
M. Wt: 189.21 g/mol
InChI Key: RKJBPLCETAIKJG-UHFFFAOYSA-N
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Description

2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline, also known as MMDA, is a chemical compound that has been widely studied for its potential applications in scientific research. MMDA is a derivative of the aniline family and has been found to have a variety of interesting properties that make it a valuable tool for researchers in a range of fields.

Scientific Research Applications

Synthesis and Characterization

  • A copper-catalyzed domino protocol for synthesizing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives from isatins and hydrazides has been developed, showcasing a process that integrates condensation, ring-opening, and copper-catalyzed decarboxylative coupling for intramolecular C-O bond formation (Xu et al., 2015).
  • Another study synthesized a series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline from benzohydrazide, with the aim of developing novel biologically active compounds. These compounds were characterized by FT-IR, NMR, and mass spectral studies (Kavitha et al., 2016).

Electrosynthesis and Molecular Structure

  • Electrosynthesis was used to develop an intramolecular decarboxylative coupling reaction for constructing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, employing isatins as amino-attached C1 sources (Qian et al., 2020).
  • The reaction of 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane was studied, resulting in high-yield 2-(1,3,4-oxadiazol-2-yl)aniline. Its structure was confirmed through various spectroscopy methods and X-ray crystal structure determination (Souldozi et al., 2007).

Optoelectronic and Luminescent Properties

  • 2,5-Diphenyl-1,3,4-oxadiazole derivatives with terminal ethynyl and butadiynyl substituents were synthesized and characterized for their optoelectronic properties, including X-ray crystallography, cyclic voltammetry, and optical absorption/emission spectroscopy (Wang et al., 2006).
  • Novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized, starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline. These compounds were tested for antitumor activity, with one compound exhibiting significant potency (Maftei et al., 2013).

Corrosion Inhibition

  • A study explored the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid, assessing their efficacy using gravimetric, electrochemical, SEM, and computational methods (Ammal et al., 2018).

properties

IUPAC Name

2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-3-4-8(5-9(6)11)10-13-12-7(2)14-10/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJBPLCETAIKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598857
Record name 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

796070-75-2
Record name 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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